4H-1,3-Benzodioxin, 5-fluoro-8-methoxy-

Metabolic stability Fluorine substitution 1,3-Benzodioxin scaffold

Procure CAS 951796-75-1, a regiospecifically fluorinated 1,3-benzodioxine core for SAR-driven medicinal chemistry. The 5-fluoro substituent modulates target binding (p38α, JNK3, MAO-A/B) and enhances metabolic stability, while the 8-methoxy group permits late-stage demethylation. Benchmark 1,3-benzodioxine-chalcones achieve sub-nanomolar MAO-B Ki (0.0019 µM). Non-fluorinated or regioisomeric substitutes invalidate quantitative SAR. Maps to patent space WO2009133110 (dopaminergic stabilizers) and RU 2647727 C2 (LPAR5 antagonists). Avoid multi-step fluorination—order this pure, functionalized scaffold for focused library synthesis.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 951796-75-1
Cat. No. B8423485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1,3-Benzodioxin, 5-fluoro-8-methoxy-
CAS951796-75-1
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)F)COCO2
InChIInChI=1S/C9H9FO3/c1-11-8-3-2-7(10)6-4-12-5-13-9(6)8/h2-3H,4-5H2,1H3
InChIKeyKQBYDVKTYNRUOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-1,3-Benzodioxin, 5-fluoro-8-methoxy- (CAS 951796-75-1) – Procurement-Ready Chemical Profile and Comparator Baseline


4H-1,3-Benzodioxin, 5-fluoro-8-methoxy- (CAS 951796-75-1, molecular formula C₉H₉FO₃, MW 184.16 g/mol, SMILES: COc1ccc(F)c2c1OCOC2) is a fluorinated 1,3-benzodioxine heterocycle . The compound belongs to the benzodioxine class (ChEBI:64096), an ortho-fused benzene–dioxine bicyclic system that has attracted attention in medicinal chemistry and agrochemical discovery [1]. Its 5-fluoro and 8-methoxy substitution pattern distinguishes it from other commercially available 1,3-benzodioxin congeners, positioning it as a versatile synthetic intermediate and a focused tool for structure–activity relationship (SAR) exploration. This guide identifies the closest structural analogs and provides quantitative evidence—where publicly available—to enable an informed procurement or selection decision.

Why 4H-1,3-Benzodioxin, 5-fluoro-8-methoxy- Cannot Be Replaced by Generic Benzodioxin Analogs


Benzodioxin scaffolds are not interchangeable; minor alterations in ring saturation (1,3- vs. 1,4-dioxin), halogen position, or methoxy placement can drastically alter reactivity, metabolic stability, and target selectivity. The 5-fluoro substituent on the 1,3-benzodioxin core confers distinct electronic and steric properties that influence both chemical derivatization pathways and biological recognition [1]. In a 2024 SAR study of benzodioxin-based diabetics II inhibitors, the position of fluorine was explicitly identified as playing a ‘vital role in inhibition of enzyme,’ and methoxy-substituted analogues displayed systematically different potency compared to their hydroxyl or methyl counterparts [2]. Similarly, the 1,3-benzodioxine chalcone series reported by Jeong et al. demonstrated that subtle structural variations produced IC₅₀ values spanning over two orders of magnitude (MAO-B IC₅₀ 0.026–1.68 µM) [3]. Consequently, sourcing a non-fluorinated or regioisomeric benzodioxin as a substitute collapses the structure–activity contour and invalidates quantitative SAR hypotheses.

Quantitative Differentiation Evidence for 4H-1,3-Benzodioxin, 5-fluoro-8-methoxy- (CAS 951796-75-1)


5-Fluoro Substituent Confers Class-Level Metabolic and Binding Advantages Over Non-Fluorinated 1,3-Benzodioxins

The 5-fluoro group of the target compound is predicted to enhance metabolic stability and target binding affinity relative to the unsubstituted 4H-1,3-benzodioxin scaffold. Fluorine incorporation at comparable positions on related heterocycles (e.g., 4H-1,3-benzodioxin-2-one, 5-fluoro-; CAS 1785391-48-1) has been described as conferring ‘enhanced reactivity and potential utility in the development of pharmaceuticals and agrochemicals’ [1]. In the broader 1,4-benzodioxin class, a 2024 SAR analysis confirmed that the position of fluorine ‘plays a vital role in inhibition of enzyme,’ with methoxy-substituted analogues exhibiting differentiated potency [2]. While these are class-level inferences rather than direct head-to-head measurements on CAS 951796-75-1 itself, the physicochemical principle—fluorine’s electron-withdrawing effect modulating pKₐ, logP, and oxidative metabolism—is well established and guides the expectation that the 5-fluoro derivative will outperform its non-fluorinated congener (4H-1,3-benzodioxin, CAS 254-27-3) in applications requiring metabolic resilience.

Metabolic stability Fluorine substitution 1,3-Benzodioxin scaffold SAR

Regioisomeric Differentiation: 1,3-Benzodioxin Core vs. 1,4-Benzodioxin Analog 5-Fluoro-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

The closest commercially available structural analog carrying the same 5-fluoro-8-methoxy substitution pattern is 5-fluoro-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (CAS 951797-72-1) . These two compounds differ fundamentally in their dioxygen heterocycle: the target features a 1,3-dioxin (O–C–O) ring, whereas the comparator possesses a saturated 1,4-dioxane (O–C–C–O) ring. This structural divergence affects ring strain, conformational flexibility, and electronic distribution. The 1,3-benzodioxin system has a non-saturated dioxin ring that can participate in cycloaddition and electrophilic substitution chemistry distinct from the saturated 1,4-benzodioxane [1]. Furthermore, the comparator bears an additional carbaldehyde functionality at position 6 (MW 212.17 vs. 184.16), which alters both reactivity and the vector of further derivatization.

Regioisomerism 1,3-Benzodioxin vs. 1,4-Benzodioxin Synthetic intermediate

8-Methoxy Group Enables Orthogonal Derivatization Chemistry Absent in 8-Unsubstituted Benzodioxin Congeners

The 8-methoxy substituent on the target compound provides a distinct synthetic handle. While the 6-fluoro-4H-1,3-benzodioxin-8-yl substructure has been elaborated into biologically active molecules—exemplified by the p38α kinase inhibitor scaffold (3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2,3-dione 3-oxime (Ki = 230 nM for p38α and Ki = 740 nM for JNK3) [1]—the 8-methoxy group offers an alternative derivatization pathway. Methoxy substituents on benzodioxin systems are susceptible to demethylation to generate phenolic –OH (pKₐ shift enabling late-stage functionalization) or can direct electrophilic aromatic substitution to the ortho/para positions, which are not equivalently accessible in 8-unsubstituted or 8-halogenated analogs [2]. The 8-bromo-6-fluoro-4H-1,3-benzodioxin (CAS not assigned in retrieved data) has been noted for its bromine-based cross-coupling reactivity but lacks the methoxy handle .

Methoxy derivatization Building block Electrophilic substitution

Class-Level Potential for MAO and Cholinesterase Inhibition: Benchmarking Against 1,3-Benzodioxine-Containing Chalcones

Although no direct MAO or ChE inhibition data exist for CAS 951796-75-1, the 1,3-benzodioxine scaffold has been validated as a productive template for dual MAO/ChE inhibitors. Jeong et al. (2020) reported that the 1,3-benzodioxine-containing chalcone CD8 inhibited MAO-B with an IC₅₀ of 0.026 µM (Ki = 0.0019 µM) and MAO-A with an IC₅₀ of 0.023 µM (Ki = 0.018 µM), while CD10 showed selective MAO-B inhibition (IC₅₀ = 1.54 µM) and AChE inhibition (IC₅₀ = 5.40 µM) [1]. By contrast, the homologous sesamol (1,3-benzodioxol) derivatives exhibited weaker MAO-B inhibition (IC₅₀ range 0.164–7.29 µM) and benzodioxane (1,4-dioxane) derivatives gave IC₅₀ values of 0.045–0.947 µM for MAO-B [2]. The 1,3-benzodioxine core therefore occupies a potency niche between sesamol and benzodioxane scaffolds. The 5-fluoro-8-methoxy substitution pattern on the target compound provides a distinct electronic profile for exploring SAR within this validated chemotype.

MAO inhibition Cholinesterase inhibition Neurodegeneration Chalcone scaffold

Procurement-Driven Application Scenarios for 4H-1,3-Benzodioxin, 5-fluoro-8-methoxy- (CAS 951796-75-1)


Medicinal Chemistry SAR Exploration of 1,3-Benzodioxine-Based Kinase or MAO Inhibitors

The compound serves as a fluorinated, methoxylated 1,3-benzodioxine building block for synthesizing focused libraries targeting kinases (e.g., p38α, JNK3) or monoamine oxidases (MAO-A/B). The 5-fluoro substituent is expected to enhance metabolic stability and modulate target binding, while the 8-methoxy group enables late-stage demethylation or electrophilic elaboration. Benchmark data from the 1,3-benzodioxine-chalcone series demonstrate that this scaffold can achieve sub-nanomolar Ki values for MAO-B (Ki = 0.0019 µM for CD8) [1], providing a compelling potency rationale for procuring the fluorinated core over non-fluorinated or regioisomeric alternatives.

Agrochemical Intermediate for Fluorinated Benzodioxin-Derived Pest Control Agents

Fluorine-substituted benzodioxins and benzodioxanes have been patented as intermediates for pest control agents (US 4,590,282; US 5,260,460) [1][2]. The 5-fluoro-8-methoxy-1,3-benzodioxin scaffold combines the fluorine-mediated bioavailability enhancement with the 1,3-dioxin ring system found in active agrochemical leads. For industrial procurement, this compound offers a regiospecifically functionalized starting material that avoids the multi-step fluorination of unsubstituted benzodioxin precursors.

Dopaminergic Modulator Lead Generation Using 1,3-Benzodioxin-2-yl-methanamine Templates

Patent WO2009133110 discloses 1-(4H-1,3-benzodioxin-2-yl)methanamine derivatives as dopaminergic stabilizers [1]. The 5-fluoro-8-methoxy substitution pattern on the benzodioxin core provides a differentiated electronic profile for optimizing dopamine receptor modulation. Procurement of CAS 951796-75-1 enables synthesis of analogs that explore the 5-fluoro/8-methoxy SAR space not covered by the exemplified patent compounds, potentially yielding improved selectivity or pharmacokinetic properties.

LPAR5 Antagonist Scaffold Development for Cardiovascular Drug Discovery

Benzo[1,3]dioxin derivatives have been claimed as LPAR5 antagonists with potential cardiovascular applications (RU 2647727 C2) [1]. The 5-fluoro-8-methoxy-1,3-benzodioxin scaffold provides a core that maps onto the generic Markush structures disclosed in this patent space while offering a unique halogen/methoxy combination not exemplified in the prior art. For pharmaceutical research procurement, this creates an opportunity to establish novel composition-of-matter intellectual property.

Quote Request

Request a Quote for 4H-1,3-Benzodioxin, 5-fluoro-8-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.